4-(2-Methylquinolin-4-yl)but-3-en-2-one
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Overview
Description
4-(2-Methylquinolin-4-yl)but-3-en-2-one is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methylquinolin-4-yl)but-3-en-2-one typically involves the reaction of substituted quinolines with appropriate reagents. One common method includes the reaction of 4-chloro-2-methylquinoline with but-3-en-2-one under specific conditions to yield the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and controlled reaction environments is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methylquinolin-4-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can yield different quinoline derivatives.
Substitution: Substitution reactions, particularly at the quinoline ring, are common.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated quinolines and nucleophiles are often used in substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
4-(2-Methylquinolin-4-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the development of dyes, catalysts, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Methylquinolin-4-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells through various signaling pathways .
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Methylquinolin-4-ylamino derivatives: Synthesized by reacting substituted 4-chloro-2-methylquinolines with aminobenzoic acids.
Uniqueness: 4-(2-Methylquinolin-4-yl)but-3-en-2-one stands out due to its specific structure, which imparts unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in diverse fields make it a compound of significant interest.
Properties
Molecular Formula |
C14H13NO |
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Molecular Weight |
211.26 g/mol |
IUPAC Name |
(E)-4-(2-methylquinolin-4-yl)but-3-en-2-one |
InChI |
InChI=1S/C14H13NO/c1-10-9-12(8-7-11(2)16)13-5-3-4-6-14(13)15-10/h3-9H,1-2H3/b8-7+ |
InChI Key |
OHBCLTPAFTYXRG-BQYQJAHWSA-N |
Isomeric SMILES |
CC1=NC2=CC=CC=C2C(=C1)/C=C/C(=O)C |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C=CC(=O)C |
Origin of Product |
United States |
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